N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

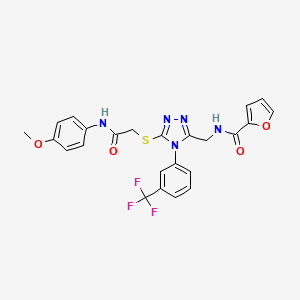

This compound features a 4H-1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a furan-2-carboxamide moiety at position 3 via a methylene bridge.

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O4S/c1-35-18-9-7-16(8-10-18)29-21(33)14-37-23-31-30-20(13-28-22(34)19-6-3-11-36-19)32(23)17-5-2-4-15(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZVKICKRQRVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of oncology and antifungal therapy. This article explores its biological activity through detailed analysis, including case studies and research findings.

Structural Overview

The compound features several notable structural components:

- Triazole Ring : Known for its role in various biological activities, particularly in anticancer and antifungal properties.

- Furan Carboxamide : Contributes to the compound's solubility and interaction with biological targets.

- Methoxy and Trifluoromethyl Substituents : These groups can enhance biological activity through electronic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown:

- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines. Some derivatives have IC50 values lower than established chemotherapeutics like doxorubicin, indicating higher potency.

Case Study: Molecular Docking Studies

Molecular docking studies suggest that this compound interacts with key proteins involved in apoptosis pathways. For instance, strong binding affinities have been observed with Bcl-2 and other apoptosis regulators, which may enhance apoptosis in cancer cells.

Antifungal Activity

The compound also exhibits potent antifungal properties. Its mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of critical enzymatic pathways necessary for fungal survival. This activity is particularly relevant given the rising incidence of antifungal resistance in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamide | Nitro group; thiophene ring | Anticancer |

| 5-Methylthiazole Derivatives | Thiazole ring; various substituents | Antimicrobial |

| 1-Amino-Triazole Compounds | Triazole ring; amino substituents | Antiviral |

This table illustrates how the combination of triazole and furan functionalities in this compound may confer distinct biological properties not found in simpler analogs.

Comparison with Similar Compounds

a) 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (CAS 561295-12-3)

- Core : 4H-1,2,4-triazole.

- Substituents : Thiophene at position 5, fluorophenylacetamide at position 3.

- Key Differences : Replaces the trifluoromethylphenyl group with ethyl and thiophene, reducing steric bulk and altering electronic properties.

- Activity : Likely modulates kinase or protease activity due to the thiophene’s electron-rich nature .

b) S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )

- Core : 1,2,4-Triazole.

- Substituents : Sulfonylphenyl and difluorophenyl groups.

- Key Differences : Sulfonyl groups enhance polarity but reduce membrane permeability compared to the trifluoromethyl group in the target compound.

- Activity : Demonstrated antimicrobial properties in studies, attributed to sulfonyl-mediated interactions .

Thiazole-Based Derivatives

a) N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Core : Thiazole.

- Substituents : Nitrothiophene carboxamide and 3-methoxy-4-(trifluoromethyl)phenyl.

- Activity : Reported as a narrow-spectrum antibacterial agent (42% purity) with a mechanism involving bacterial membrane disruption .

Dihydropyridine Derivatives

a) 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ331)

- Core : 1,4-Dihydropyridine.

- Substituents : Dual methoxyphenyl groups and a furyl-thioether chain.

- Activity : Hypothesized to act as a calcium channel blocker due to structural similarity to nifedipine .

Structural and Functional Analysis

Table 1: Key Comparative Data

Electronic and Steric Effects

- The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to nitro or sulfonyl groups in analogs .

- The thioether linkage offers flexibility and moderate electron donation, contrasting with the rigid sulfonyl bridges in ’s compounds .

Pharmacological Implications

- Triazole and thiazole cores are prevalent in kinase inhibitors (e.g., c-Met inhibitors), while dihydropyridines target ion channels .

- The target compound’s furan-2-carboxamide group may improve solubility over purely aromatic systems in ’s nitrothiophenes .

Research Findings and Limitations

- highlights purity discrepancies (42% vs. 99%) in analogs, suggesting synthetic challenges in triazole-thioether systems .

- confirms tautomerism in triazoles, which could influence binding modes compared to the target compound’s fixed thioether conformation .

- demonstrates that methoxyphenyl groups enhance bioavailability but may reduce target specificity compared to trifluoromethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.